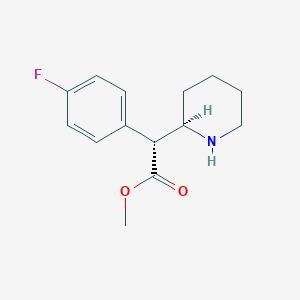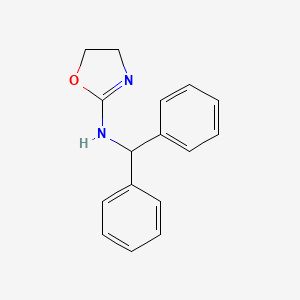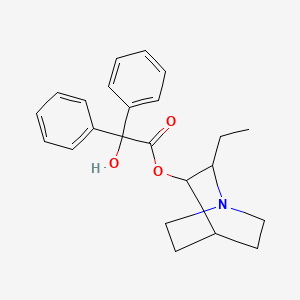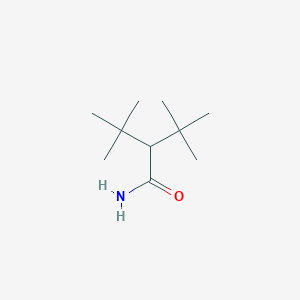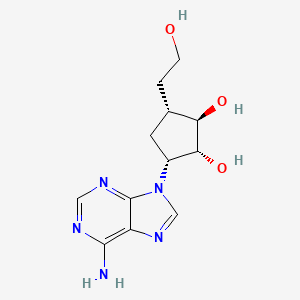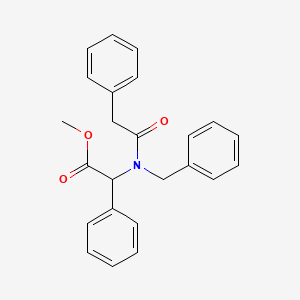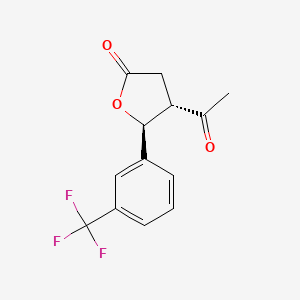
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, (E)- is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a furanone ring, which is a five-membered lactone, and a trifluoromethyl group attached to a phenyl ring. The (E)-configuration indicates the specific geometric isomer of the compound.
Métodos De Preparación
The synthesis of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, (E)- involves several steps, typically starting with the preparation of the furanone ring followed by the introduction of the acetyl and trifluoromethyl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction efficiency and scalability.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The furanone ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form dihydrofuranone derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, (E)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable moiety in drug design. The furanone ring can interact with various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds include other furanone derivatives and trifluoromethyl-substituted aromatic compounds. Compared to these compounds, 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, (E)- is unique due to its specific combination of functional groups and geometric configuration. This uniqueness contributes to its distinct chemical and biological properties.
Some similar compounds include:
- 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-phenyl
- 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(trifluoromethyl)phenyl
These compounds share structural similarities but differ in their specific functional groups and configurations, leading to variations in their chemical behavior and applications.
Propiedades
Número CAS |
88220-92-2 |
|---|---|
Fórmula molecular |
C13H11F3O3 |
Peso molecular |
272.22 g/mol |
Nombre IUPAC |
(4S,5S)-4-acetyl-5-[3-(trifluoromethyl)phenyl]oxolan-2-one |
InChI |
InChI=1S/C13H11F3O3/c1-7(17)10-6-11(18)19-12(10)8-3-2-4-9(5-8)13(14,15)16/h2-5,10,12H,6H2,1H3/t10-,12-/m1/s1 |
Clave InChI |
ADKAGOBKFIZRIC-ZYHUDNBSSA-N |
SMILES isomérico |
CC(=O)[C@H]1CC(=O)O[C@@H]1C2=CC(=CC=C2)C(F)(F)F |
SMILES canónico |
CC(=O)C1CC(=O)OC1C2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


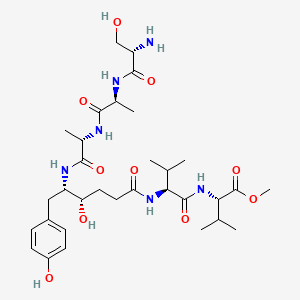
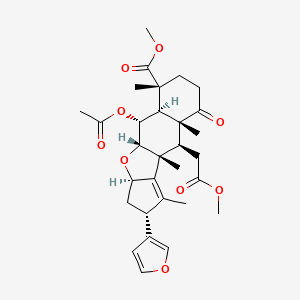
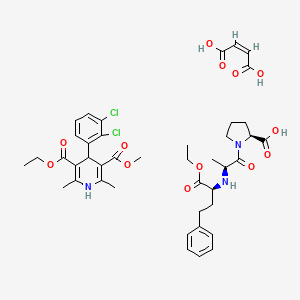
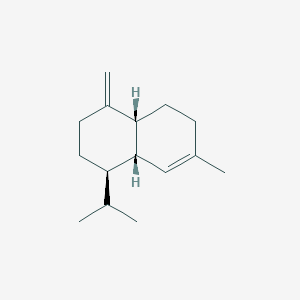
![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786479.png)
